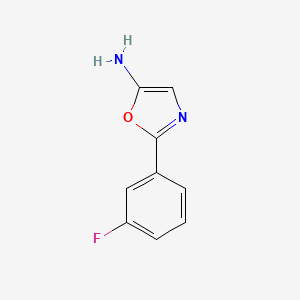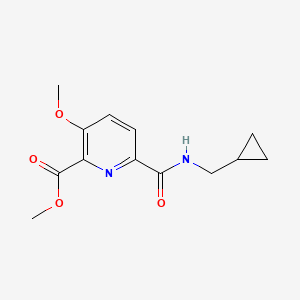
Methyl 6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate is a complex organic compound with a unique structure that includes a cyclopropylmethyl group, a carbamoyl group, and a methoxypicolinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxypicolinic acid with cyclopropylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate amide. This intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-methoxypicolinate: Lacks the cyclopropylmethyl and carbamoyl groups, making it less complex.
Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the picolinate moiety.
3-Methoxypicolinic acid: Contains the picolinate moiety but lacks the cyclopropylmethyl and carbamoyl groups.
Uniqueness
Methyl6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C13H16N2O4 |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
methyl 6-(cyclopropylmethylcarbamoyl)-3-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c1-18-10-6-5-9(15-11(10)13(17)19-2)12(16)14-7-8-3-4-8/h5-6,8H,3-4,7H2,1-2H3,(H,14,16) |
Clave InChI |
OIVSFXUNKKTUHJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=C(C=C1)C(=O)NCC2CC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B13116166.png)



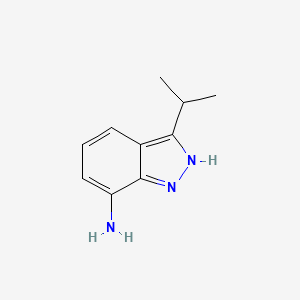
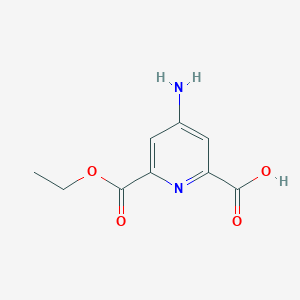

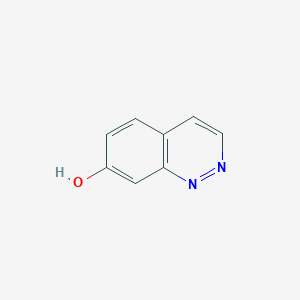



![5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13116240.png)

